Methyl 2-aminooxy-4-methylpentanoate;hydrochloride
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Overview
Description
Methyl 2-aminooxy-4-methylpentanoate;hydrochloride: is a chemical compound with the molecular formula C7H15NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and biological studies.
Scientific Research Applications
Methyl 2-aminooxy-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-aminooxy-4-methylpentanoate;hydrochloride typically involves the reaction of 4-methylpentanoic acid with hydroxylamine hydrochloride in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminooxy-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Methyl 2-aminooxy-4-methylpentanoate;hydrochloride involves its ability to form stable complexes with various biological molecules. The aminooxy group can react with carbonyl groups in proteins and enzymes, leading to the formation of oxime linkages. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- Methyl 2-aminooxy-3-methylbutanoate;hydrochloride
- Methyl 2-aminooxy-5-methylhexanoate;hydrochloride
- Methyl 2-aminooxy-4-ethylpentanoate;hydrochloride
Comparison: Methyl 2-aminooxy-4-methylpentanoate;hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability compared to similar compounds. Its methyl group at the 4-position enhances its reactivity in nucleophilic substitution reactions, making it more versatile in synthetic applications. Additionally, its hydrochloride salt form improves its solubility and stability, making it easier to handle in laboratory and industrial settings.
Properties
IUPAC Name |
methyl 2-aminooxy-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-5(2)4-6(11-8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSCPMYPUHRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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